N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine
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Overview
Description
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropylmethyl group and a 3-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halide and a suitable base.
Attachment of the 3-Methylpyridin-2-yl Group: The 3-methylpyridin-2-yl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of 3-methylpyridine and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce any nitro or carbonyl groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the pyrimidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes involving pyrimidine and pyridine derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, molecular docking, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-5-(pyridin-2-yl)pyrimidin-2-amine: Lacks the methyl group on the pyridine ring.
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-4-amine: Has the amine group at a different position on the pyrimidine ring.
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrazin-2-amine: Features a pyrazine ring instead of a pyrimidine ring.
Uniqueness
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of a cyclopropylmethyl group and a 3-methylpyridin-2-yl group on a pyrimidine scaffold may result in unique interactions with biological targets and distinct reactivity in chemical transformations.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-10-3-2-6-15-13(10)12-8-17-14(18-9-12)16-7-11-4-5-11/h2-3,6,8-9,11H,4-5,7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDSZXOIBIBXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=C(N=C2)NCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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